molecular formula C26H33NO2 B193200 Abiraterone acetate CAS No. 154229-18-2

Abiraterone acetate

Número de catálogo B193200
Número CAS: 154229-18-2
Peso molecular: 391.5 g/mol
Clave InChI: UVIQSJCZCSLXRZ-UBUQANBQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Abiraterone acetate, sold under the brand name Zytiga among others, is a medication used to treat prostate cancer . Specifically, it is used together with a corticosteroid for metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC) . It is taken by mouth .


Synthesis Analysis

An improved procedure for the preparation of abiraterone acetate has been described. The process highlights reduced reaction time, isolation with acid–base treatment without involving column chromatography, multiple crystallization, and is amenable to large-scale synthesis .


Molecular Structure Analysis

The molecular formula of Abiraterone acetate is C26H33NO2 .


Chemical Reactions Analysis

Abiraterone acetate is a prodrug of abiraterone, which is a potent, selective, and orally bioavailable inhibitor of CYP17A1 (CYP450c17), an enzyme that catalyzes two key serial reactions (17α hydroxylase and 17,20 lyase) in androgen and estrogen biosynthesis resulting in the formation of DHEA and androstenedione, which may ultimately be metabolized into testosterone .


Physical And Chemical Properties Analysis

Abiraterone acetate has a molecular weight of 391.55 g/mol . It is soluble in ethanol . The melting point of Abiraterone acetate is 144 to 145 °C .

Aplicaciones Científicas De Investigación

Treatment of Prostate Cancer

  • Scientific Field: Oncology
  • Application Summary: Abiraterone Acetate is used in combination with prednisone as a standard therapeutic strategy for hormone-resistant prostate cancer (mCRPC) . It was the first treatment shown to be effective in men with advanced prostate cancer and is now used as standard treatment for prostate cancer after chemotherapy, extending the lives of thousands of men in the UK with advanced prostate cancer .
  • Methods of Application: Abiraterone Acetate is administered orally. Due to its poor solubility and permeability, the release and absorption of Abiraterone Acetate are low, reducing its bioavailability .
  • Results/Outcomes: The treatment has been shown to be effective in men with advanced prostate cancer, extending their lives .

Development of Abiraterone Acetate Nanocrystal Tablets

  • Scientific Field: Pharmaceutics
  • Application Summary: Abiraterone Acetate tablets prepared using nanocrystal technology were developed to overcome the drawbacks of normal tablets by enhancing in vitro dissolution rate and oral bioavailability .
  • Methods of Application: The Abiraterone Acetate nanocrystal suspensions were prepared by top-down wet milling method using a planetary ball mill with the mixture of Poloxamer 407 and Poloxamer 188 as the optimized stabilizer at a ratio of 7:1 .
  • Results/Outcomes: The Abiraterone Acetate nanocrystal tablets significantly improve the in vitro dissolution rate of Abiraterone Acetate compared to raw materials .

Estimation of Abiraterone Acetate and its Degradation Products

  • Scientific Field: Chromatographic Science
  • Application Summary: A reversed-phase liquid chromatographic method for the estimation of Abiraterone Acetate by Quality by Design (QbD) approach was developed .
  • Methods of Application: The chromatographic estimation of analyte was performed on a Hypersil BDS C18 column using mobile phase mixture containing acetonitrile and water with pH adjusted with 0.1% v/v orthophosphoric acid (15:85%v/v ratio), flow rate 1.0 mL.min −1 and detection at 250 nm using photodiode array detector .
  • Results/Outcomes: The developed method showed good linearity, accuracy, precision and sensitivity .

Early Stage Prostate Cancer Treatment

  • Scientific Field: Oncology
  • Application Summary: Abiraterone Acetate has been shown to halve the risk of prostate cancer death among a specific group of patients who previously would not have been treated with it . It is now considered for treating aggressive prostate cancer that has not yet begun to spread to other sites, but likely will in the future .
  • Methods of Application: Abiraterone Acetate is administered orally along with prednisolone, a steroid that lessens treatment side effects .
  • Results/Outcomes: After six years of follow-up, 7% of the men who received abiraterone as part of their treatment had died from prostate cancer, compared to 15% of the men given ADT by itself .

Enhanced Oral Bioavailability

  • Scientific Field: Pharmaceutics
  • Application Summary: A study aimed to reduce the daily dose of Abiraterone Acetate through formulation optimization, focusing on improving solubility, dissolution, and oral bioavailability .
  • Methods of Application: Various methods, such as air-jet milling, solid dispersion through spray drying, inclusion complex formation with hydroxypropyl-β-cyclodextrin, were explored to increase the solubility of Abiraterone Acetate .
  • Results/Outcomes: The final optimized formulation, incorporating hydroxypropyl-β-cyclodextrin and surfactant, ensured dissolution equivalence under in vitro conditions and demonstrated bioequivalence to the marketed product .

Metabolite Inhibitory Activity

  • Scientific Field: Pharmacology
  • Application Summary: Research shows that Abiraterone Acetate is converted to a metabolite that has a wider range of inhibitory activity and might be more clinically effective in the treatment of patients with prostate cancer than Abiraterone Acetate itself .
  • Methods of Application: This application involves the metabolic conversion of Abiraterone Acetate to its metabolite .
  • Results/Outcomes: The metabolite of Abiraterone Acetate has a wider range of inhibitory activity and might be more clinically effective in the treatment of patients with prostate cancer .

Treatment of Advanced Prostate Cancer

  • Scientific Field: Oncology
  • Application Summary: Abiraterone Acetate significantly improves survival in advanced prostate cancer . It is approved for men with prostate cancer that is spreading (metastasizing) in the body . It prevents cancer cells from making testosterone, a hormone that fuels prostate tumor growth .
  • Methods of Application: Doctors give Abiraterone Acetate together with prednisolone, a steroid that lessens treatment side effects .
  • Results/Outcomes: After six years of follow-up, 7% of the men who received Abiraterone as part of their treatment had died from prostate cancer, compared to 15% of the men given ADT by itself .

Inhibitory Activity of Metabolite

  • Scientific Field: Pharmacology
  • Application Summary: Abiraterone Acetate is converted to a metabolite that has a wider range of inhibitory activity and might be more clinically effective in the treatment of patients with prostate cancer than Abiraterone Acetate itself .
  • Methods of Application: This application involves the metabolic conversion of Abiraterone Acetate to its metabolite .
  • Results/Outcomes: The metabolite of Abiraterone Acetate has a wider range of inhibitory activity and might be more clinically effective in the treatment of patients with prostate cancer .

Safety And Hazards

Abiraterone acetate tablets should not be handled by a woman who is pregnant or who may become pregnant. This medicine can harm an unborn baby or cause miscarriage . In males whose partners can become pregnant, birth control is recommended . It is also associated with hypokalaemia, hypertension and fluid retention or oedema, secondary to its mechanism of action, and cardiac adverse events and hepatotoxicity .

Direcciones Futuras

The current phase III clinical study of abiraterone acetate in docetaxel-treated patients will be followed by clinical studies in chemotherapy-naïve patients and in hormone-therapy naïve disease .

Propiedades

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIQSJCZCSLXRZ-UBUQANBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049043
Record name Abiraterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abiraterone acetate

CAS RN

154229-18-2
Record name Abiraterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abiraterone acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abiraterone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Abiraterone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Abiraterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABIRATERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5OCB9YJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abiraterone acetate
Reactant of Route 2
Reactant of Route 2
Abiraterone acetate
Reactant of Route 3
Reactant of Route 3
Abiraterone acetate
Reactant of Route 4
Reactant of Route 4
Abiraterone acetate
Reactant of Route 5
Reactant of Route 5
Abiraterone acetate
Reactant of Route 6
Reactant of Route 6
Abiraterone acetate

Citations

For This Compound
18,600
Citations
G Attard, AHM Reid, R A'Hern, C Parker… - Journal of clinical …, 2009 - ncbi.nlm.nih.gov
… To rapidly evaluate the antitumor activity of abiraterone acetate, this phase I study seamlessly expanded 15 into a two-stage, single-arm, phase II trial; we now present data of the antitumor …
Number of citations: 718 www.ncbi.nlm.nih.gov
G Attard, AH Reid, TA Yap, F Raynaud… - Journal of clinical …, 2008 - tuleoffice.com
… Expert’s summary: Abiraterone acetate, a small molecule inhibitor of cytochrome P17 (… Once-daily oral abiraterone acetate was given at doses of 250 mg, 500 mg, 750mg, 1000mg…
Number of citations: 053 tuleoffice.com
R Ferraldeschi, DN Rodrigues, R Riisnaes, S Miranda… - European urology, 2015 - Elsevier
… In this study we evaluated if prostate cancers that lack this protein respond differently to treatment with abiraterone acetate. We demonstrated that the survival of patients with loss of …
Number of citations: 256 www.sciencedirect.com
A Thakur, A Roy, A Ghosh, M Chhabra… - Biomedicine & …, 2018 - Elsevier
… In this prevailing scenario, abiraterone acetate (AA) has proved to be a boon for patients suffering from prostate cancer. AA selectively inhibits the actions of enzymes C17, 20-lyase and …
Number of citations: 66 www.sciencedirect.com
CJ Ryan, ML Cheng - Expert opinion on pharmacotherapy, 2013 - Taylor & Francis
… Abiraterone acetate is an oral, well-tolerated drug that targets a newly elucidated paradigm of continued AR activation in CRPC. Abiraterone acetate … data of abiraterone acetate, an oral …
Number of citations: 34 www.tandfonline.com
Y Rehman, JE Rosenberg - Drug design, development and …, 2012 - Taylor & Francis
… One such agent is abiraterone acetate, which significantly reduces androgen production by … Here we provide an overview of abiraterone acetate, its mechanism of action, and its …
Number of citations: 134 www.tandfonline.com
KL Noonan, S North, RL Bitting, AJ Armstrong… - Annals of oncology, 2013 - Elsevier
Background Abiraterone acetate and enzalutamide both improve outcomes in patients with metastatic castration-resistant prostate cancer (mCRPC). Optimal sequencing for these …
Number of citations: 378 www.sciencedirect.com
K Fizazi, HI Scher, A Molina, CJ Logothetis… - The lancet …, 2012 - thelancet.com
… Abiraterone acetate improved overall survival in metastatic … crossover from placebo to abiraterone acetate (after 775 of … assigned to receive abiraterone acetate plus prednisone (…
Number of citations: 607 www.thelancet.com
G Sonpavde, G Attard, J Bellmunt, MD Mason… - European urology, 2011 - Elsevier
… We critically analyse the emerging role of abiraterone acetate (AA), a novel, orally … The key enzyme inhibited by abiraterone acetate (AA) is CYP17, which bears components of 17α-…
Number of citations: 56 www.sciencedirect.com
LJ Scott - Drugs, 2017 - Springer
… CYP17 inhibition is one strategy for targeting mCRPC, with abiraterone acetate (Zytiga ® ) … This narrative review provides an update of the clinical profile of oral abiraterone acetate, in …
Number of citations: 39 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.